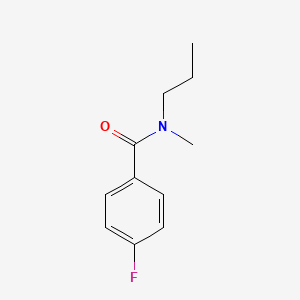

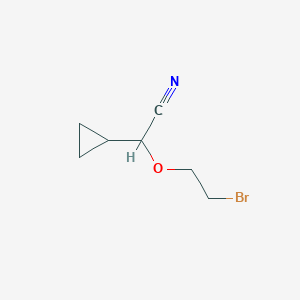

![molecular formula C17H15Cl2N5O B2832882 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291835-14-7](/img/structure/B2832882.png)

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .科学的研究の応用

Synthesis and Chemical Properties

Antitumor imidazotetrazines : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent, interacts with 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates. It decomposes in cold methanol or ethanol to form 2-azahypoxanthine and methyl/ethyl N-(2-chloroethyl)carbamates. It has curative activity against leukemia and may act as a prodrug of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), as it opens up to form the triazene in aqueous sodium carbonate (Stevens et al., 1984).

Heterocyclic Synthesis : Treatment of enamino nitriles with triethyl orthoformate leads to the formation of O-ethylformimides. These, when reacted with semicarbazide, form heterocondensed pyrimidines. Further cyclization with dichlorotriphenylphosphorane results in 1,2,4-triazolo[1,5-c]pyrimidines. Hydrolysis of the iminophosphoranes leads to the formation of free amines (Wamhoff et al., 1993).

Substituted Heterocycles : The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds in the presence of Et3N or Na produces various substituted heterocycles like 1,3-oxazolidines, (E,Z)-1,3-thiazolidines, 1,3-oxazines, benzo-oxazines, benzothiazolinones, and imidazopyrimidinediones. This process involves the formation of an anion which cyclizes intramolecularly, followed by tautomerization (Basheer & Rappoport, 2006).

Biological Activities

Synthesis of Azole Derivatives and Biological Activities : The conversion of 1,2,4-Triazole-3-one from tryptamine, followed by treatment with ethyl bromoacetate or 4-chlorophenacyl bromide, produces various azole derivatives. These compounds, after further chemical transformations, demonstrated antimicrobial, antilipase, and/or antiurease activities in studies (Ceylan et al., 2014).

Antimicrobial Activities of Pyrazolopyrimidines : A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship of these compounds was explored (Rahmouni et al., 2016).

Safety and Hazards

特性

IUPAC Name |

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10,15-16,21-24H,8-9H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMGOADZRFPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

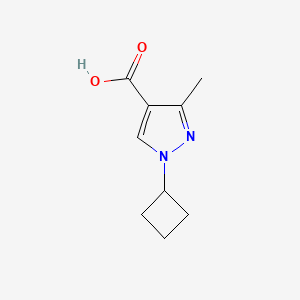

![3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832799.png)

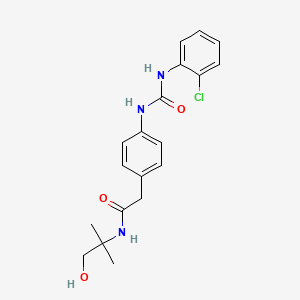

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2832802.png)

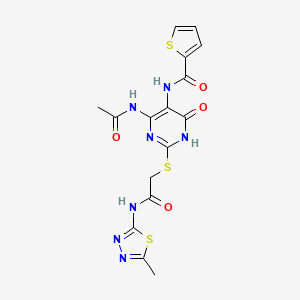

![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)

![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)

![Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)

![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)